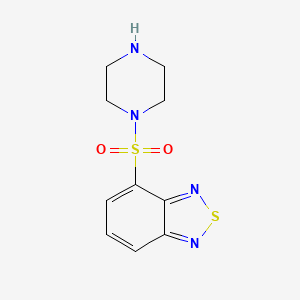

4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylsulfonyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S2/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIKKVQBHVYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of various heterocycles and specialty chemicals.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Heterocycle Formation | Key intermediate in creating diverse heterocycles |

Biology

The compound exhibits potential biological activities , including antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, enhancing its binding affinity to biological receptors through hydrogen bonding.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibits cancer cell proliferation in vitro |

Medicine

In medicinal chemistry, this compound is explored for its role as a precursor in developing pharmaceutical agents targeting diseases such as cancer and infections. Its structural features allow for modifications that enhance therapeutic efficacy.

| Medical Application | Target Diseases |

|---|---|

| Pharmaceutical Development | Cancer, infections |

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes (LEDs).

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Production of advanced materials |

| Organic Electronics | Utilized in OLEDs and other electronic devices |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of benzothiadiazole derivatives demonstrated that modifications to the piperazine moiety enhanced cytotoxicity against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to biological receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variants

Benzothiadiazole Derivatives with Piperazine Substituents

- N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide (Compounds 4–17): These hybrids replace the benzothiadiazole core with benzothiazole but retain the sulfonyl-piperazine motif.

- 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine: This analog replaces benzothiadiazole with thiazole, reducing aromatic conjugation.

Benzothiadiazole Derivatives with Alternative Substituents

- 4,7-Diphenyl-2,1,3-benzothiadiazole (P2-BTD) : Substituted with phenyl rings at 4 and 7 positions, this derivative shows strong fluorescence (quantum yield >80%) due to extended π-conjugation. The absence of sulfonyl-piperazine reduces polarity but enhances optoelectronic performance in organic LEDs .

- 4-(Triphenylimidazolyl)-2,1,3-benzothiadiazole: Incorporates a donor-acceptor structure, enabling mechanochromic luminescence (MCL). The sulfonyl-piperazine group in the query compound may disrupt such MCL behavior due to steric hindrance .

Sulfonyl-Piperazine Derivatives with Different Cores

- 1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine: Retains the sulfonyl-piperazine group but uses a thiazole core. This compound’s antinociceptive activity (ED₅₀ = 12 mg/kg) suggests that the thiazole-piperazine combination is effective for pain management, though direct comparison with benzothiadiazole derivatives is lacking .

- 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine : Features a bulkier mesitylsulfonyl group, which may reduce metabolic clearance compared to the query compound. This highlights the trade-off between steric bulk and pharmacokinetics .

Pharmacological and Material Science Comparisons

Electronic and Optical Properties

- Fluorescence Quenching: Unlike 4,7-diphenyl-BTD, the query compound’s sulfonyl-piperazine may quench fluorescence due to rotational freedom or non-radiative decay pathways .

Biological Activity

4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the piperazine and benzothiadiazole moieties, contribute to its potential as a pharmacologically active agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine group serves as a hydrogen bond donor/acceptor, enhancing binding affinity to biological receptors. This interaction can modulate several biochemical pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Studies have indicated its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Breast Cancer Cells (MCF-7) : The compound reduced cell viability by 50% at a concentration of 25 µM.

- Lung Cancer Cells (A549) : Induced apoptosis in A549 cells was observed with an IC50 value of 15 µM.

These results indicate that this compound may serve as a lead compound for developing anticancer therapies .

Case Study 1: Tuberculosis Inhibition

A recent study focused on synthesizing heterocycles related to this compound and screening their inhibitory action against tuberculosis. The results indicated that derivatives of benzothiadiazole exhibited promising activity against Mycobacterium tuberculosis. The mechanism was linked to the inhibition of specific enzymes crucial for bacterial survival .

Case Study 2: Antibacterial Screening

Another investigation synthesized novel derivatives based on the benzothiadiazole scaffold and evaluated their antibacterial activity. Among these compounds, several demonstrated enhanced potency compared to traditional antibiotics like dicloxacillin .

Q & A

Basic: What synthetic routes are recommended for 4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole, and what reaction conditions critically influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Benzothiadiazole Formation : Start with 2,1,3-benzothiadiazole derivatives, such as 4,7-dibromo-2,1,3-benzothiadiazole, which can undergo nucleophilic aromatic substitution (SNAr) with piperazine under reflux in anhydrous DMF .

Sulfonylation : React the piperazine-substituted intermediate with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in dichloromethane at 0–5°C to avoid side reactions. Triethylamine is often used as a base to neutralize HCl .

Key Conditions :

- Temperature Control : Excess heat during sulfonylation can lead to over-sulfonation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic piperazine proton signals at δ 2.8–3.2 ppm (methylene groups) and benzothiadiazole aromatic protons at δ 7.5–8.5 ppm.

- ¹³C NMR : Sulfonyl carbons appear at δ 45–55 ppm, while the benzothiadiazole ring carbons resonate at δ 120–150 ppm .

- IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) and benzothiadiazole (C=N stretch at ~1600 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry and confirms sulfonyl-piperazine connectivity .

Advanced: What strategies resolve contradictions between computational predictions and experimental electronic properties for this compound?

Methodological Answer:

- Control Experiments : Synthesize analogs with varying substituents (e.g., methyl vs. methoxy groups) to test computational models of electron-withdrawing effects .

- Time-Dependent DFT (TD-DFT) : Compare calculated vs. experimental UV-Vis spectra (e.g., λmax shifts due to piperazine sulfonyl’s electron-withdrawing nature) .

- Electrochemical Analysis : Cyclic voltammetry measures HOMO-LUMO gaps; deviations from DFT predictions may indicate solvent effects or intermolecular interactions .

Advanced: How does the piperazine sulfonyl moiety influence biological activity, and what assays validate its interactions?

Methodological Answer:

- Mechanistic Insight : The sulfonyl group enhances hydrogen bonding with enzyme active sites (e.g., kinases), while the piperazine improves solubility for cellular uptake .

- In Vitro Assays :

- SAR Studies : Compare IC50 values of analogs lacking sulfonyl/piperazine groups to isolate their contributions .

Advanced: What methodologies characterize the mechanochromic luminescence (MCL) of benzothiadiazole derivatives like this compound?

Methodological Answer:

- MCL Analysis :

- Grinding Tests : Monitor emission color shifts (e.g., green → yellow) under UV light after mechanical stress .

- Powder XRD : Compare pre- and post-grinding crystallinity; amorphous phases often exhibit redshifted emission .

- Computational Modeling : DFT calculations predict torsion angles between benzothiadiazole and piperazine sulfonyl groups, which correlate with emission wavelength .

- Thermodynamic Stability : DSC/TGA identifies polymorph transitions affecting MCL reversibility .

Advanced: How can researchers optimize solvent systems for recrystallizing this compound to achieve phase-pure polymorphs?

Methodological Answer:

- Solvent Screening : Test binary mixtures (e.g., DMSO/water, THF/hexane) to control nucleation kinetics.

- Phase Monitoring : Use in-situ Raman spectroscopy during crystallization to detect polymorphic transitions .

- Additive Engineering : Introduce templating agents (e.g., surfactants) to stabilize metastable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.